molecular formula C14H8Br2O2 B601625 4-(Benzofuran-2-yl)-2,6-dibromophenol CAS No. 51073-15-5

4-(Benzofuran-2-yl)-2,6-dibromophenol

Cat. No. B601625
CAS RN: 51073-15-5
M. Wt: 368.03
InChI Key:
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Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed in various studies . For instance, a one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol in the absence of any catalysts afforded a benzofuran derivative .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR . The molecules of the products share a common backbone and have similar conformations .


Chemical Reactions Analysis

Benzofuran derivatives have been used in various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .


Physical And Chemical Properties Analysis

Benzofuran and its derivatives have versatile features and unique physicochemical properties . They are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems .

Scientific Research Applications

1. Use in Synthesis of Mycophenolic Acid Analogues

  • Application : Benzofuran derivatives are utilized in the preparation of analogues of mycophenolic acid (MPA), a potent immunosuppressive agent. The specific benzofuran derivative, acting as a masking agent for phenol and arylacetaldehyde groups, facilitates the synthesis of potent MPA analogues with improved properties (Fardis et al., 2006).

2. Characterization in Research Chemical Analysis

  • Application : The characterization and identification of various benzofuran isomers, including 4-APB, 5-APB, and 6-APB, in research chemical analysis. This application is crucial in forensic and toxicological studies, especially when dealing with new psychoactive substances (Stańczuk et al., 2013).

3. Phenolic Compounds Interaction Studies

  • Application : Investigating the interactions and trapping abilities of phenolic compounds with lipid oxidation products like 4-oxo-2-alkenals. Benzofuran derivatives play a critical role in understanding these interactions, which are significant in food chemistry (Hidalgo et al., 2018).

4. Fluorescent Probes Development

  • Application : Synthesis of novel benzofuran-quinoxaline derivatives to create blue-green fluorescent probes. This research is significant for applications in bioimaging and sensors (Bodke et al., 2013).

5. Antioxidant and Antibacterial Studies

  • Application : Synthesizing benzofuran-quinoline derivatives to evaluate their antioxidant and antibacterial properties. This is particularly relevant in the development of new therapeutic agents (Shankerrao et al., 2013).

6. Antiproliferative Activity in Cancer Research

  • Application : Extracting neolignans from traditional Chinese medicine and evaluating their antiproliferative activity on human lung cancer cell lines, showcasing the potential of benzofuran derivatives in cancer treatment (Ma et al., 2017).

7. Synthesis of Ionic Liquid-Promoted Indeno-Benzofurans

  • Application : Exploring the synthesis of indeno-benzofurans derivatives for investigation of antioxidant and antidiabetic activities, highlighting the potential therapeutic applications of these compounds (Saqa et al., 2022).

Future Directions

Benzofuran derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are expected to be an effective therapeutic drug for various diseases .

properties

IUPAC Name

4-(1-benzofuran-2-yl)-2,6-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O2/c15-10-5-9(6-11(16)14(10)17)13-7-8-3-1-2-4-12(8)18-13/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWKCNPTYNCCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzofuran-2-yl)-2,6-dibromophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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